

Physicochemical properties of (Difluoromethoxy)benzene

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Compound of Interest

Compound Name: (Difluoromethoxy)benzene

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An In-depth Technical Guide to (Difluoromethoxy)benzene

Introduction

(Difluoromethoxy)benzene, also known by its synonyms α,α -Difluoroanisole and Difluoromethyl phenyl ether, is a versatile aromatic compound with the chemical formula $C_7H_6F_2O$.^{[1][2]} This colorless to nearly colorless liquid has garnered significant attention in medicinal chemistry, agrochemical synthesis, and materials science.^{[1][3][4]} The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a key strategy for enhancing desirable properties in drug development.^{[5][6]} Fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile, often leading to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.^{[6][7]} Consequently, **(Difluoromethoxy)benzene** serves as a crucial intermediate and building block for the synthesis of advanced materials and novel compounds with tailored functionalities, particularly in the pharmaceutical industry.^{[1][7][8]}

Physicochemical Properties

The fundamental physicochemical properties of **(Difluoromethoxy)benzene** are summarized in the table below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₂ O	[1] [9]
Molecular Weight	144.12 g/mol	[1] [9]
CAS Number	458-92-4	[1] [9]
Appearance	Colorless to almost colorless clear liquid	[1] [3] [4]
Density	1.19 - 1.2 g/cm ³	[1] [2] [8]
Boiling Point	138 - 140 °C at 760 mmHg	[1] [2]
Refractive Index	n _{20/D} 1.45	[1] [3] [4]
Flash Point	43 °C	[2]
Vapor Pressure	8.5 ± 0.2 mmHg at 25°C	[2] [10]
Solubility	Soluble in organic solvents; DMSO: 28.82 mg/mL (199.97 mM)	[1] [8]
Purity	≥ 98% (GC)	[1] [3] [4]

Experimental Protocols

Synthesis of (Difluoromethoxy)benzene via Difluorocarbene Reaction

A common and modern method for synthesizing **(Difluoromethoxy)benzene** involves the reaction of phenol with a difluorocarbene source. Fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, can serve as an efficient precursor for difluorocarbene (:CF₂).[\[11\]](#) The following is a representative protocol based on this method.[\[11\]](#)[\[12\]](#)

Objective: To synthesize **(Difluoromethoxy)benzene** from phenol using fluoroform as the difluorocarbene source.

Materials:

- Phenol
- Potassium hydroxide (KOH)
- 1,4-Dioxane (solvent)
- Water
- Fluoroform (CHF_3) gas
- Nitrogen (N_2) gas
- Standard glassware for organic synthesis (three-necked round-bottomed flask, condenser, gas inlet tube, stir bar)

Procedure:

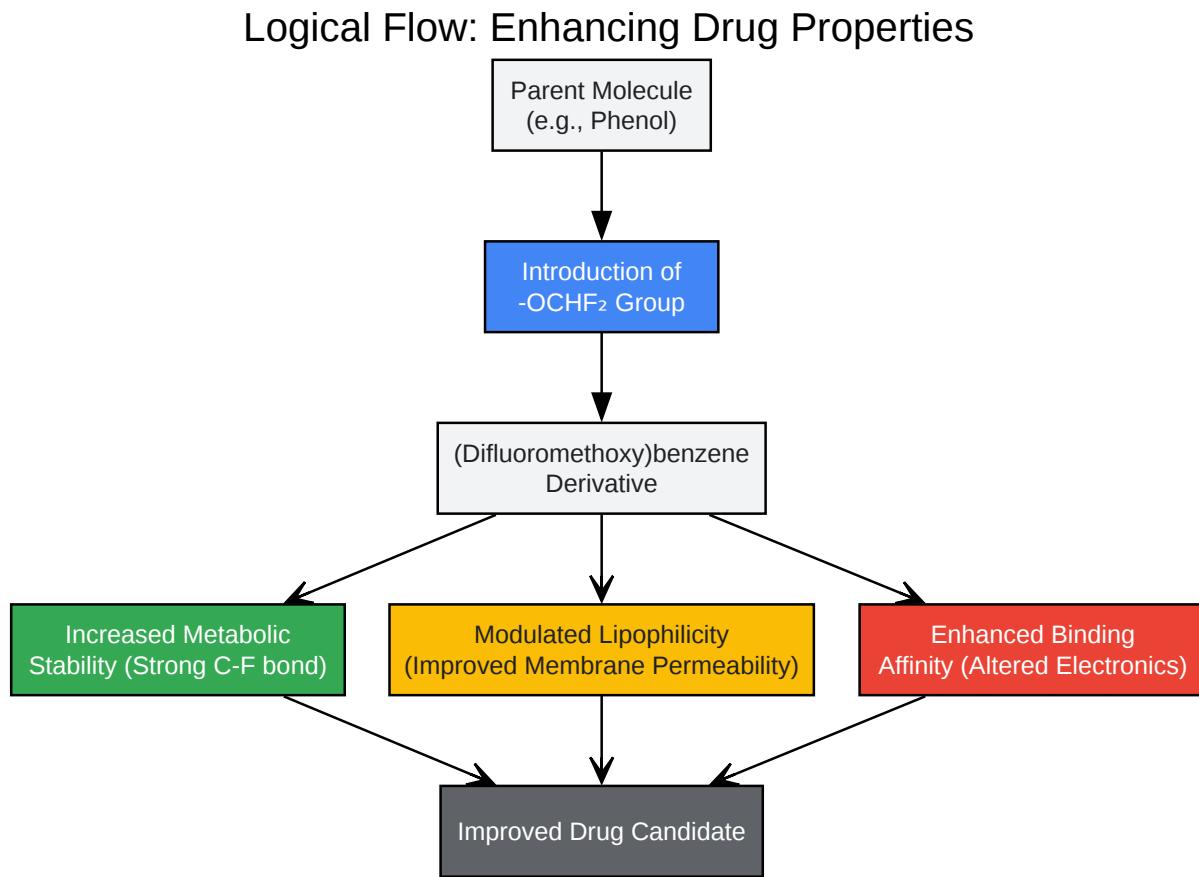
- A 50 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a gas inlet, and a condenser connected to a bubbler. The system is purged with nitrogen gas.[11]
- Phenol (e.g., 0.28 g, 0.003 mol) and potassium hydroxide (e.g., 1.7 g, 0.03 mol) are added to the flask.[12]
- A minimal amount of water is added to dissolve the KOH, and the mixture is stirred for approximately 30 minutes.[11]
- 1,4-Dioxane is added as the solvent, and the reaction mixture is heated to 50 °C with continuous stirring.[11][12]
- Fluoroform (CHF_3) gas is then bubbled through the reaction mixture for a set period (e.g., 2 hours).[12] The reaction is maintained at 50 °C overnight to ensure completion.[12]
- Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).
- The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product can be purified by column chromatography or distillation to yield pure **(Difluoromethoxy)benzene**.
- Product identity and yield are typically confirmed using ^1H NMR and ^{19}F NMR spectroscopy.
[\[11\]](#)[\[12\]](#)

Visualizations

Logical Relationship: Role in Drug Property Modulation

The difluoromethoxy group is strategically introduced into molecules to enhance their pharmacokinetic and pharmacodynamic profiles. This diagram illustrates the logical relationship between the structural modification and the resulting improvements in drug-like properties.



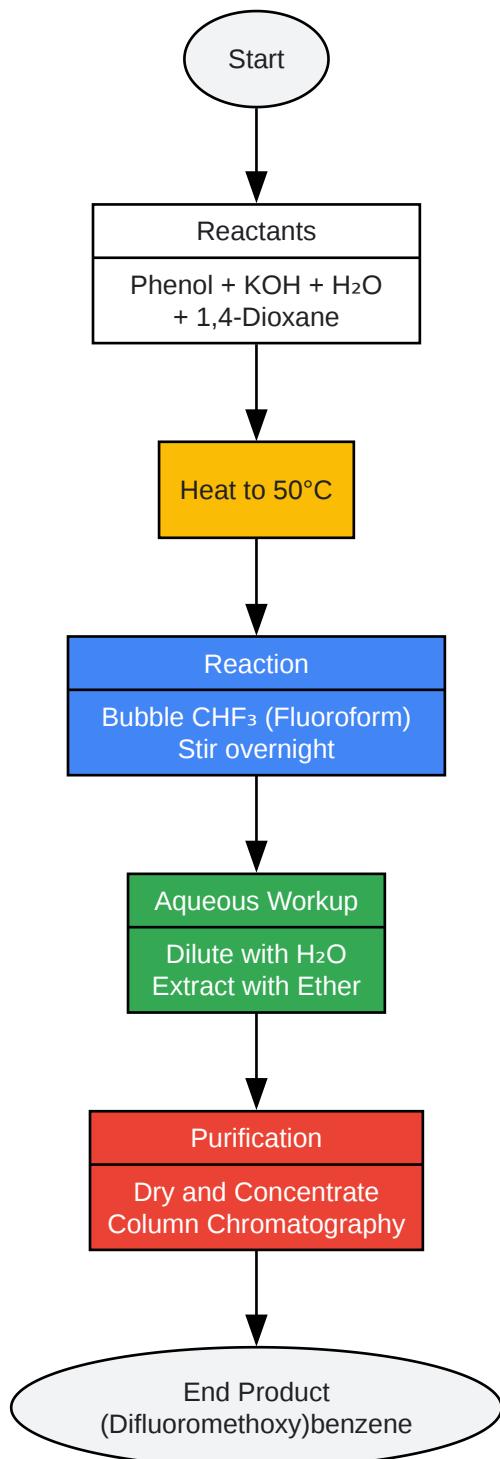
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Caption: How the -OCHF₂ group improves pharmaceutical properties.

Experimental Workflow: Synthesis from Phenol

This diagram outlines the key steps in the synthesis of **(Difluoromethoxy)benzene** from phenol, as described in the experimental protocol.

Workflow: Synthesis of (Difluoromethoxy)benzene



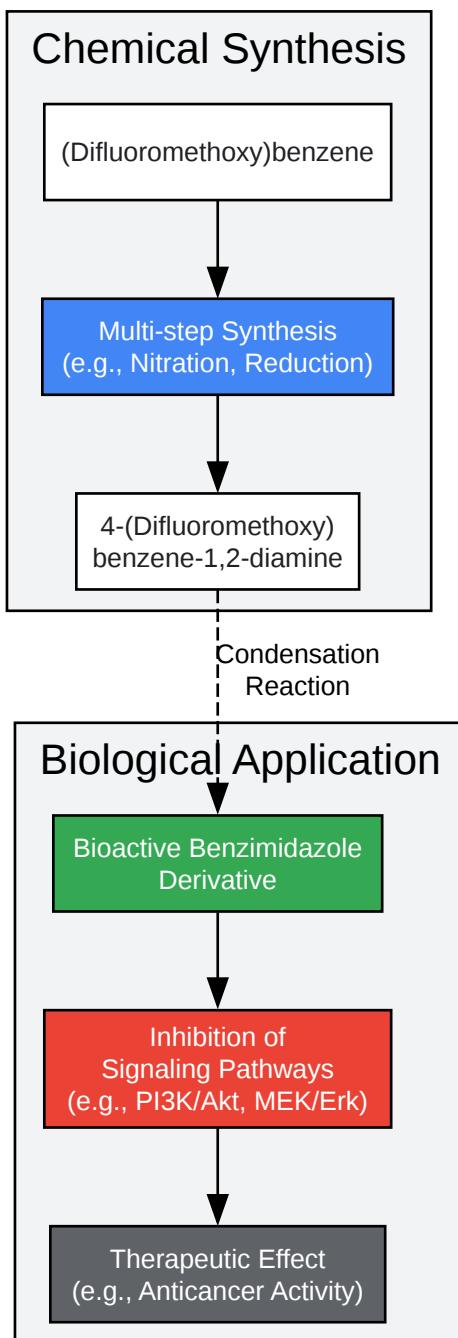
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Caption: Key stages in the synthesis of **(Difluoromethoxy)benzene**.

Application Pathway: Precursor to Bioactive Molecules

(Difluoromethoxy)benzene is not typically biologically active itself but is a precursor to molecules that are. Its derivative, **4-(Difluoromethoxy)benzene-1,2-diamine**, is a key intermediate for pantoprazole and other benzimidazoles that can inhibit cancer-related signaling pathways.[\[5\]](#)[\[13\]](#)

Role as a Precursor in Bioactive Synthesis



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Caption: Synthetic route from **(Difluoromethoxy)benzene** to bioactive agents.

Applications in Research and Drug Development

The primary value of **(Difluoromethoxy)benzene** lies in its role as a synthetic intermediate.[\[1\]](#)

- Pharmaceutical Development: It is a key building block for introducing the difluoromethoxy moiety into active pharmaceutical ingredients (APIs).[\[1\]](#)[\[6\]](#) This structural feature is found in various drug candidates designed to treat a wide spectrum of diseases. The presence of the -OCHF₂ group can lead to drugs with enhanced efficacy and improved pharmacokinetic profiles.[\[7\]](#) For example, derivatives like 4-(**Difluoromethoxy)benzene**-1,2-diamine are crucial for synthesizing proton pump inhibitors such as pantoprazole and for developing novel anticancer and antimicrobial agents.[\[5\]](#)[\[13\]](#)
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides. **(Difluoromethoxy)benzene** serves as a precursor in this industry as well.[\[1\]](#)[\[6\]](#)
- Materials Science: It is used in the development of advanced polymers and coatings that require enhanced thermal and chemical resistance.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Safety and Handling

(Difluoromethoxy)benzene is classified as a flammable liquid and vapor.[\[9\]](#) It is also known to cause skin and serious eye irritation.[\[9\]](#)

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[\[14\]](#)[\[15\]](#) All equipment should be grounded to prevent static discharge, and spark-proof tools should be used.[\[15\]](#)[\[16\]](#) Avoid all personal contact, including inhalation of vapors.[\[14\]](#)
- Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[\[1\]](#)[\[15\]](#)[\[16\]](#) Containers should be kept tightly closed.[\[15\]](#) Some suppliers recommend storage at 2-8 °C or under an inert atmosphere due to air sensitivity.[\[1\]](#)
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the chemical enter the environment.[\[15\]](#)[\[17\]](#)

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